molecular formula C8H6Cl2O2 B5859110 4-chloro-3-(1-chlorovinyl)-6-methyl-2H-pyran-2-one

4-chloro-3-(1-chlorovinyl)-6-methyl-2H-pyran-2-one

Cat. No.: B5859110
M. Wt: 205.03 g/mol
InChI Key: LSGIBMQRILGOKO-UHFFFAOYSA-N
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Description

4-chloro-3-(1-chlorovinyl)-6-methyl-2H-pyran-2-one is a useful research compound. Its molecular formula is C8H6Cl2O2 and its molecular weight is 205.03 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 203.9744848 g/mol and the complexity rating of the compound is 313. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

4-Chloro-3-(1-chlorovinyl)-6-methyl-2H-pyran-2-one has been explored in the synthesis of various functionalized dihydropyran derivatives, showing potential cytotoxicity against human solid tumor cells. The presence of the chlorovinyl group enhances biological activity, making these compounds promising for further modification and study in cancer research (Miranda et al., 2006).

Role in Organic Synthesis

This compound serves as a starting material for synthesizing different 4-substituted 2H-pyran-2-ones. Its derivatives, such as 5-(2,2-dichlorovinyl)-2H-pyran-2-one, have been synthesized, demonstrating its versatility in organic chemistry (Kvita & Sauter, 1990).

Chemical Reactions and Analysis

The reactions of 4-chloro-3-(1-chlorovinyl)-6-methyl-2-pyrone with various hydrazines result in pyranopyrazolones. These reactions and the subsequent structural assignments provide insights into the chemical behavior of this compound (Cantos et al., 1986).

Computational Chemistry Studies

Studies involving the Diels-Alder cycloadditions of 4-chloro-2(H)-pyran-2-one, a related compound, offer insights into the regio- and stereochemical preferences in such reactions. This knowledge is useful in predicting the outcomes of similar reactions in synthetic chemistry (Afarinkia et al., 2003).

Pharmaceutical and Medicinal Chemistry

In medicinal chemistry, derivatives of this compound have been synthesized and assessed for their biological activities. These compounds have been evaluated for properties like antibacterial activity, making them significant in the development of new therapeutic agents (Hoti et al., 2017).

Industrial Applications

Research has also explored its role in the anti-corrosion performance for mild steel in acidic mediums. Such studies are crucial in industrial applications where corrosion resistance is important (El Hattak et al., 2021).

Properties

IUPAC Name

4-chloro-3-(1-chloroethenyl)-6-methylpyran-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O2/c1-4-3-6(10)7(5(2)9)8(11)12-4/h3H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSGIBMQRILGOKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)O1)C(=C)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.